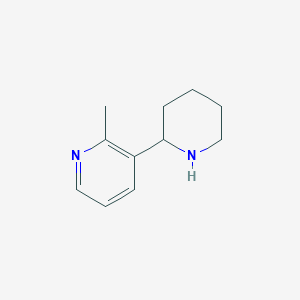
2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE
Übersicht
Beschreibung
2-Methyl-3-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidine ring at the third position. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-piperidinyl)pyridine typically involves the condensation of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and advanced catalytic systems to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: NBS, halogenating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating conditions such as:
- Neurodegenerative Disorders : Research indicates that 2-Methyl-3-(piperidin-2-yl)pyridine may modulate neurochemical pathways involved in diseases like Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can protect dopaminergic neurons from degeneration, suggesting potential neuroprotective properties .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies on piperidine derivatives have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block in synthesizing more complex molecules. It is used as a reagent in various chemical reactions, facilitating the formation of diverse organic compounds.
Antibacterial Studies
A comprehensive examination of piperidine derivatives indicated that modifications on the piperidine ring could enhance antibacterial activity. The presence of electron-withdrawing groups significantly boosted efficacy against various bacterial strains.
Neuroprotective Properties
In vitro studies have demonstrated that certain derivatives can protect dopaminergic neurons from degeneration, indicating a possible neuroprotective role for compounds like this compound .
Therapeutic Applications
Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Lacks the piperidine ring, making it less versatile in certain applications.
3-(2-piperidinyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness: 2-Methyl-3-(2-piperidinyl)pyridine’s unique combination of a methyl group and a piperidine ring enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
2055-12-1 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
Kanonische SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
Key on ui other cas no. |
69567-20-0 |
Synonyme |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













